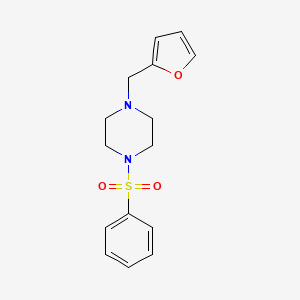![molecular formula C15H23FN2O2S B5815400 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5815400.png)
4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as Compound A, is a drug that has been studied extensively for its potential applications in the field of neuroscience. This compound is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes such as cell survival, differentiation, and neurotransmitter release.
作用機序
4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A is a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes such as cell survival, differentiation, and neurotransmitter release. By blocking the sigma-1 receptor, this compound A modulates the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons. This compound A has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders.
実験室実験の利点と制限
One of the major advantages of 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A is its selectivity for the sigma-1 receptor. This selectivity allows for the modulation of specific neurotransmitters without affecting other cellular processes. However, one of the limitations of this compound A is its poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A. One potential direction is the investigation of its effects on other neurological disorders such as Huntington's disease and multiple sclerosis. Another potential direction is the development of more potent and selective sigma-1 receptor antagonists based on the structure of this compound A. Finally, the development of more effective delivery methods for this compound A could enhance its potential therapeutic applications.
Conclusion:
In conclusion, this compound A is a selective antagonist of the sigma-1 receptor that has potential applications in the field of neuroscience. Its mechanism of action involves the modulation of specific neurotransmitters, which can lead to neuroprotective effects and improvements in cognitive function. Despite its limitations, this compound A represents a promising avenue for the development of novel therapies for neurological disorders.
合成法
The synthesis of 4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A involves several steps. The starting material is 4-fluorobenzenesulfonyl chloride, which is reacted with 3-(4-methyl-1-piperidinyl)propylamine to form the intermediate product. This intermediate is then reacted with sodium hydride and chloroform to yield this compound A.
科学的研究の応用
4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide A has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in various animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. This compound A has also been shown to improve cognitive function and memory in animal models.
特性
IUPAC Name |
4-fluoro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2S/c1-13-7-11-18(12-8-13)10-2-9-17-21(19,20)15-5-3-14(16)4-6-15/h3-6,13,17H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPPNVWPZXFNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(1,3-benzodioxol-5-ylmethylene)amino]phenyl}ethanone](/img/structure/B5815319.png)
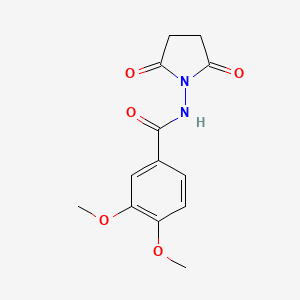
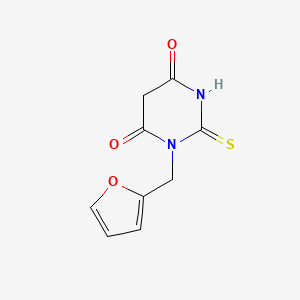
![N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5815339.png)
![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5815341.png)
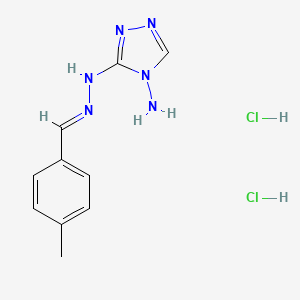
![ethyl 2-[(dichloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5815352.png)
![methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate](/img/structure/B5815358.png)
![3-(1H-benzimidazol-2-yl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B5815375.png)
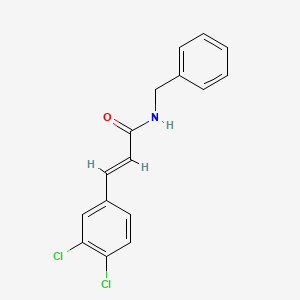
![4-{[(2-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5815403.png)
![3-(propylthio)-N-(2-thienylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5815404.png)
![2-[3-(2-chloro-6-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5815408.png)
